3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one is a heterocyclic compound notable for its complex fused ring structure, which includes both pyrazole and pyridine moieties. This compound has garnered attention in various scientific fields due to its potential pharmacological applications. The molecular formula for this compound is C19H25N3O3, and it is identified by the CAS number 193274-04-3.
This compound is synthesized through various organic chemistry methods, often involving multi-step reactions that construct the pyrazole and pyridine rings. Its unique structure makes it a valuable subject of study in medicinal chemistry and drug development.
3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one can be classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It falls under the category of pyrazolo-pyridine derivatives, which are known for their diverse biological activities.
The synthesis of 3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one typically involves several key steps:
For industrial production, methods such as high-throughput screening and flow chemistry are often utilized to optimize reaction conditions for yield and purity. High-throughput screening allows for rapid testing of various conditions to identify optimal parameters, while flow chemistry provides better control over reaction conditions and scalability.
The compound features a complex fused ring system comprising a pyrazole and pyridine structure. The specific arrangement of atoms contributes to its unique chemical properties.
The molecular structure can be represented as follows:
This structural complexity is significant in determining the compound's reactivity and biological activity.
3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one can undergo several chemical transformations:
The choice of reagents and conditions can significantly influence the outcome of these reactions, affecting yield and selectivity.
The mechanism by which 3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one exerts its biological effects involves interactions with various molecular targets:
Understanding these mechanisms is crucial for elucidating how this compound might be used therapeutically.
The physical properties of 3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one include:
Chemical properties include stability under various conditions (e.g., pH sensitivity), reactivity towards nucleophiles/electrophiles, and potential for forming complexes with metal ions.
Relevant analyses often involve spectroscopy (NMR, IR) and chromatography (HPLC) to characterize these properties accurately.
The unique structure of 3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one makes it a candidate for various applications in medicinal chemistry:
Research continues into its applications in areas such as cancer treatment or neuropharmacology due to its structural similarities with other bioactive compounds .
The synthesis of 3a-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one relies on meticulously designed multi-step sequences to construct its bicyclic architecture. The core strategy involves assembling the pyrazolo[4,3-c]pyridine framework through sequential cyclization and functionalization reactions. Initial routes typically commence with 2-chloro-3-nitropyridine derivatives, which serve as versatile building blocks for subsequent transformations [2]. These intermediates undergo nucleophilic substitution with ethyl acetoacetate under basic conditions (sodium hydride) to generate pyridinyl keto esters, which exist predominantly in their enol tautomeric forms [7].
A pivotal intermediate in capromorelin synthesis is the racemic (±)-3a-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one (designated (±)-2), which forms the core structure bearing the chiral 3a-benzyl substituent [3] [9]. This intermediate is synthesized via reductive amination (80-85% yield) followed by benzylation using benzyl bromide (90-95% yield), with careful optimization minimizing N-alkylation side products [9]. The final ring closure employs intramolecular cyclization under controlled temperatures (85-90°C), achieving 85-90% yield while ensuring regioselectivity toward the desired pyrazolo[4,3-c]pyridine isomer over alternative ring systems [1] [2].
Table 1: Key Synthetic Steps for Pyrazolo[4,3-c]pyridine Core Formation
Step | Reaction Type | Key Reagent/Condition | Yield (%) | Regiochemical Control |
---|---|---|---|---|
Keto Ester Formation | Nucleophilic Substitution | Ethyl acetoacetate/NaH | 75-80 | Position C-3 vs C-2 selectivity |
Reductive Amination | Cyclization | NaBH₃CN/MeOH | 80-85 | Exocyclic vs endocyclic imine |
Benzylation | N-Alkylation | BnBr/K₂CO₃ | 90-95 | Selective N-alkylation |
Ring Closure | Intramolecular Cyclization | 85-90°C, neat | 85-90 | Pyrazolo[4,3-c] vs [3,4-c] isomer |
The stereogenic 3a-benzyl center presents significant synthetic challenges, requiring enantioselective methods for pharmaceutical applications. Crystallization-Induced Dynamic Resolution (CIDR) has emerged as the most industrially viable approach. This process utilizes L-tartaric acid as a resolving agent to separate the racemic pyrazolo-piperidine intermediate (±)-2 [3] [9]. The resolution exploits differential solubility: the (R)-enantiomer forms an insoluble diastereomeric salt with L-tartaric acid in acetone/water mixtures, while the (S)-enantiomer remains in solution. Remarkably, the equilibrium between enantiomers in solution allows near-quantitative conversion to the desired (R)-salt upon crystallization [9].
This CIDR process delivers (R)-3a-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one in >85% chemical yield and ~98% diastereomeric excess after recrystallization [3]. Alternative catalytic asymmetric methods include:
Table 2: Comparison of Asymmetric Synthesis Approaches
Method | Chiral Controller | ee (%) | Yield (%) | Scalability | Key Limitation |
---|---|---|---|---|---|
CIDR (L-tartrate) | L-Tartaric acid | 98 | >85 | Industrial | Requires racemization mechanism |
CBS Reduction | Borane-Oxazaborolidine | 92 | 90 | Laboratory | Narrow substrate scope |
Noyori Hydrogenation | Ru-BINAP complexes | 95 | 88 | Moderate | High catalyst cost |
Enzymatic Resolution | Lipase PS | >99 | 45 | Laboratory | Maximum 50% theoretical yield |
Solvent-free methodologies significantly enhance the sustainability profile of pyrazolo-pyridine synthesis. Microwave-assisted cyclization enables rapid pyrazole ring formation without solvents, reducing reaction times from hours to minutes while maintaining yields at 85-92% [5] [7]. This technique facilitates precise temperature control, minimizing thermal decomposition pathways observed in conventional heating [7].
Mechanochemical synthesis via ball milling represents another frontier. The solid-state reaction between hydrazines and keto esters achieves quantitative conversion within 30 minutes without solvent, compared to 12 hours in ethanol reflux [7]. Key advantages include:
Additionally, catalyst-free ring closures have been developed using high-temperature (150-160°C) melt conditions. This approach avoids transition metal catalysts, simplifying product purification and reducing metal contamination in pharmaceutical intermediates [1] [5].
Table 3: Solvent-Free Methods for Heterocyclic Ring Formation
Method | Conditions | Time | Yield (%) | Environmental Impact Reduction |
---|---|---|---|---|
Microwave Cyclization | 300W, 120°C, neat | 15 min | 92 | 98% solvent reduction |
Ball Milling | Stainless steel jar, 30 Hz | 30 min | 95 | 100% solvent-free |
Melt Reaction | 150-160°C, neat | 45 min | 88 | No catalyst/solvent |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7